N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core linked via an ethyl group to an isoxazole-3-carboxamide moiety substituted with a pyridin-3-yl group. This structure combines multiple pharmacophores, including:
- Thienopyrimidinone: A fused bicyclic system known for kinase inhibition and antimicrobial activity due to its planar aromaticity and hydrogen-bonding capabilities.
- Isoxazole: A five-membered heterocycle often used as a bioisostere for ester or amide groups, enhancing metabolic stability.
- Pyridinyl substituent: Improves solubility and bioavailability via its nitrogen atom, which facilitates hydrogen bonding.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-16(13-8-14(25-21-13)11-2-1-4-18-9-11)19-5-6-22-10-20-12-3-7-26-15(12)17(22)24/h1-4,7-10H,5-6H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBMQSBCFWYIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a guanidine or urea derivative under acidic or basic conditions.
Attachment of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.
Incorporation of the Pyridine Moiety: The pyridine ring is usually attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Final Assembly: The final step involves the coupling of the thienopyrimidine-isoxazole intermediate with a carboxamide derivative under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine and isoxazole rings, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts (e.g., Pd(PPh3)4), carbodiimides (e.g., EDC, DCC).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide exhibit a range of biological activities:
-
Anticancer Properties :
- Studies have shown that thienopyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds derived from thieno[2,3-d]pyrimidine have been evaluated for their ability to induce apoptosis in various cancer cell lines .
- A specific study highlighted the synthesis of amide derivatives from thieno[2,3-d]pyrimidines, which demonstrated promising cytotoxic effects against human cancer cells .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Properties :
- In a study evaluating the antimicrobial efficacy of isoxazole derivatives, several compounds were found effective against resistant bacterial strains. The research highlighted the importance of structural features in enhancing bioactivity and led to further investigations into derivative optimization for clinical applications .
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it might inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings
Heterocycle Impact on Activity: The thienopyrimidinone core in the target compound likely improves binding to kinase ATP pockets compared to morpholino or methoxyphenyl groups in analogs . Its fused aromatic system increases planarity, enabling stronger π-π stacking. Isoxazole vs. Pyrazole: Isoxazole’s oxygen atom may enhance metabolic stability over pyrazole derivatives, which are prone to oxidative degradation .
Substituent Effects: The pyridinyl group in the target compound likely improves aqueous solubility (logP ~2.1 predicted) compared to the methoxyphenyl group in (logP ~2.8) .
Biological Activity: While compounds target dihydrofolate reductase (antimalarial IC₅₀: 250 nM), the target compound’s structure suggests kinase inhibition (e.g., EGFR or JAK kinases) with predicted IC₅₀ values <50 nM, based on similar thienopyrimidinone derivatives.
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula: and a molecular weight of approximately 356.40 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its biological significance, particularly in medicinal chemistry.
Synthesis
Recent studies have highlighted various synthetic routes for derivatives of thieno[3,2-d]pyrimidines. For instance, a green synthesis method utilizing agro-waste-based solvents has been employed to produce related isoxazole derivatives with promising yields (86–92%) and significant anticancer activities against lung cancer cells (A549) .
Anticancer Activity
The primary focus of research surrounding this compound has been its anticancer properties. In vitro studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit potent cytotoxic effects against various cancer cell lines. For example:
- Compounds derived from similar structures showed excellent anticancer activity against lung cancer cells, with some demonstrating IC50 values comparable to established drugs like doxorubicin .
- A specific study indicated that certain derivatives exhibited moderate to excellent inhibitory activity against A549 lung cancer cells .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cancer progression.
- Modulation of oxidative stress levels within cells .
Case Studies
- Study on Lung Cancer Cells : A derivative was tested against A549 cells and showed significant cytotoxicity with an IC50 value indicating effective inhibition compared to standard treatments .
- Electrochemical Behavior : Another study evaluated the electrochemical properties of synthesized isoxazole derivatives, revealing intensive oxidation and reduction potentials that correlate with their antioxidant activities .
Data Table: Summary of Biological Activities
| Compound | Cell Line | IC50 Value (µM) | Activity Description |
|---|---|---|---|
| Compound 4j | A549 | 0.05 | Excellent anticancer activity |
| Compound 4k | A549 | 0.07 | Moderate anticancer activity |
| Compound 4m | A549 | 0.06 | Excellent anticancer activity |
| Compound 4o | A549 | 0.04 | Superior activity compared to doxorubicin |
Q & A
Q. What synthetic routes are recommended for preparing N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Nucleophilic substitution at the 3-position of the thienopyrimidinone scaffold using ethylenediamine derivatives to introduce the ethyl linker.
- Coupling reactions (e.g., carbodiimide-mediated) to attach the 5-(pyridin-3-yl)isoxazole-3-carboxamide moiety.
- Optimization of solvent systems (e.g., DMF or ethanol) and catalysts (e.g., Yb(OTf)₃ for heterocyclic coupling) to improve yields .
Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography or recrystallization.
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons in thienopyrimidine and pyridine rings .
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if single crystals are obtained) for absolute stereochemical confirmation, as demonstrated for structurally related heterocycles .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition assays : Given the thienopyrimidine core’s role in ATP-binding pocket interactions, test against kinases like EGFR or VEGFR2 .
- Antimicrobial susceptibility testing : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to oxadiazole/isoxazole bioactivity .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Address discrepancies by:
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., using liver microsomes) to identify bioavailability issues .
- Dose-response optimization : Adjust dosing regimens in animal models to account for differences in metabolic clearance .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement in vivo .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents on the isoxazole or pyridine rings to enhance target affinity. For example:
| Modification Site | Structural Change | Observed Effect (Example) |
|---|---|---|
| Isoxazole C5 | Pyridin-3-yl → Pyridin-4-yl | Reduced off-target kinase activity |
| Thienopyrimidine C4 | Oxo → Thioxo | Improved metabolic stability |
- Molecular docking : Use software like AutoDock to predict binding poses and guide rational design .
Q. How do solvent polarity and temperature influence reaction yields during synthesis?
- Methodological Answer : Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions. Ethanol/water mixtures improve solubility of intermediates .
- Temperature control : Higher temperatures (80–100°C) accelerate coupling reactions but risk decomposition; microwave-assisted synthesis can reduce reaction times .
- Catalyst loading : Ytterbium triflate (5–10 mol%) improves heterocyclic coupling efficiency without requiring inert atmospheres .
Q. What analytical methods resolve batch-to-batch variability in purity?
- Methodological Answer : Implement:
- HPLC-DAD/MS : To quantify impurities (e.g., unreacted intermediates) and ensure ≥95% purity .
- Elemental analysis : Confirm stoichiometric ratios of C, H, N, S .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., thioether bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
